3-(Bromomethyl)-1-methyl-1H-indazole
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions required for these reactions .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Structural Analysis and Supramolecular Interactions
- The structural properties of various NH-indazoles, including 3-methyl-1H-indazole, were investigated through X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies revealed insights into hydrogen bonding and supramolecular interactions, significantly contributing to the understanding of indazole derivatives’ properties (Teichert et al., 2007).
Synthesis and Molecular Structure
- A study on the synthesis and molecular structure of nitroindazoles, including 3-bromo-1-methyl-7-nitro-1H-indazole, highlighted the correlation between dihedral angles in crystal structures and molecular parameters, providing a foundation for the design and understanding of these compounds’ biological activity (Cabildo et al., 2011).
Catalytic and Biological Applications
- Indazole derivatives are known for their catalytic properties. For instance, palladium(II) complexes involving indazole-based ligands demonstrated significant potential in catalysis, specifically in ethylene polymerization and C-C coupling reactions (Hurtado et al., 2010).
- The role of indazole scaffolds in biology, particularly their biological properties, such as antimicrobial, anti-inflammatory, and anticancer actions, was extensively researched. These studies have been crucial in recognizing the therapeutic potential of indazole derivatives (Panda et al., 2022).
Chemical Synthesis and Modification
- Efforts to synthesize and modify indazole derivatives have been ongoing, aiming to harness their chemical and biological properties. For example, the synthesis of substituted-1-((1tosyl/methylsulphonyl-1H-indol-2-yl) methyl)-1H-Indazoles and their antibacterial activity represent the continuous exploration and utilization of indazole compounds in medicinal chemistry (Brahmeshwari et al., 2014).
Alpha-Glucosidase Inhibition and Antioxidant Activity
- Indazole derivatives were studied for their α-glucosidase inhibition and antioxidant activity, demonstrating their potential in addressing diabetes-related complications and their role as potent inhibitors in biological systems (Mphahlele et al., 2020).
Regiospecific Synthesis
- The regiospecific synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers showcases the precision in chemical reactions needed to obtain specific indazole derivatives, opening avenues for targeted therapeutic applications (Dandu et al., 2007).
Polymerization and Complex Formation
- Research on chromium(III) complexes with indazole-based ligands emphasized the role of these compounds in polymerization processes, particularly ethylene polymerization, underscoring the versatility of indazole derivatives in industrial applications (Hurtado et al., 2009).
Mechanism of Action
Target of Action
Brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .
Mode of Action
The mode of action of 3-(Bromomethyl)-1-methyl-1H-indazole is likely to involve the bromomethyl group. This group can participate in free radical reactions, nucleophilic substitutions, and oxidations . The bromomethyl group can react with a wide range of chemically related substrates, leading to various biochemical transformations .
Biochemical Pathways
Brominated compounds can influence various metabolic pathways, depending on their specific targets .
Pharmacokinetics
The presence of the bromomethyl group may influence its bioavailability and metabolic stability .
Result of Action
Brominated compounds can have various effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with biological targets .
Safety and Hazards
Properties
IUPAC Name |
3-(bromomethyl)-1-methylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHJAMWXOFEHBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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